
Diethylaminosulfur trifluoride
Vue d'ensemble
Description
Diethylaminosulfur trifluoride (DAST) is a fluorinating reagent used in the synthesis of fluorinated compounds and ring-opening reactions .
Synthesis Analysis
DAST is prepared by the reaction of diethylaminotrimethylsilane and sulfur tetrafluoride . It is an extremely popular reagent for nucleophilic fluorination due to its ease of handling and versatility . It has been used in selective fluorinations of various organic compounds and some novel organic cyclizations are possible when DAST is used as a reagent .Molecular Structure Analysis
The molecular formula of DAST is CHFNS. It has an average mass of 161.189 Da and a monoisotopic mass of 161.048599 Da .Chemical Reactions Analysis
DAST reacts with dialcohols to give difluorides, sulfite esters, or cyclic ethers depending on the number of carbons separating the two alcohol groups .Physical And Chemical Properties Analysis
DAST is a colorless liquid . It has a density of 1.1±0.1 g/cm³ . Its boiling point is 163.7±9.0 °C at 760 mmHg . The vapor pressure is 2.0±0.3 mmHg at 25°C .Applications De Recherche Scientifique
Nucleophilic Fluorination
DAST is widely used for the nucleophilic fluorination of various substrates due to its ease of handling and versatility. It is particularly effective in the selective fluorination of alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins .
Synthesis of Fluorinated Compounds
As a fluorinating agent, DAST is utilized to prepare a variety of fluorinated compounds including 2,6-dimethoxybenzoyl fluoride and 2-thiazolines .
Catalysis of Elimination Reactions
DAST acts as a catalyst for water elimination reactions, which are crucial in various synthetic pathways .
Beckmann Rearrangement
It catalyzes cyclic Beckmann-rearrangement type reactions, which are useful in the synthesis of amides and lactams from oximes .
Friedel-Crafts Alkylation
DAST serves as a catalyst for Friedel-Crafts alkylation reactions, aiding in the formation of carbon-carbon bonds .
Mécanisme D'action
Target of Action
Diethylaminosulfur trifluoride (DAST) is a versatile fluorinating reagent used in organic synthesis . Its primary targets are compounds with hydroxyl groups, aldehydes, ketones, carboxylic acids, and sulfoxides .
Mode of Action
DAST acts as a nucleophilic fluorinating agent . It converts non-phenolic alcohols into monofluorides, aldehydes and unhindered ketones into geminal difluorides, carboxylic acids into acyl fluorides, and sulfoxides into α-fluoro sulfides .
Biochemical Pathways
DAST is known to catalyze water elimination and cyclic Beckmann-rearrangement type reactions . It is used for diversity-oriented semisynthetic transformation of natural products bearing multiple hydroxyl groups to prepare new bioactive compounds .
Result of Action
The result of DAST’s action is the formation of fluorinated derivatives of the target compounds . For example, it has been used to prepare new antitumor ecdysteroid derivatives . A new 17-N-acetylecdysteroid exerted potent antiproliferative activity and no cytotoxicity on drug susceptible and multi-drug resistant mouse T-cell lymphoma cells .
Action Environment
DAST is sensitive to moisture and reacts with water . It decomposes at temperatures above 50°C . Therefore, it is typically used under dry conditions and at low to room temperatures . The reaction with alcohols typically occurs at -78°C, and with ketones around 0°C .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLBAMHHLJAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191484 | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaminosulfur trifluoride | |
CAS RN |
38078-09-0 | |
| Record name | (Diethylamino)sulfur trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (diethylamino)sulphur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

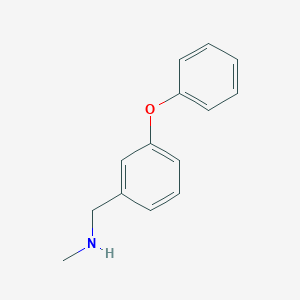


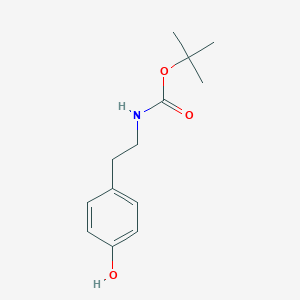
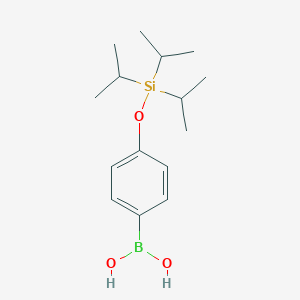

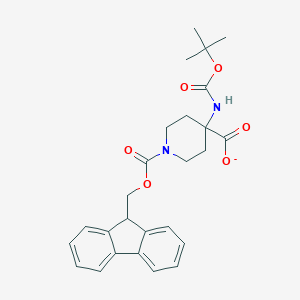

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
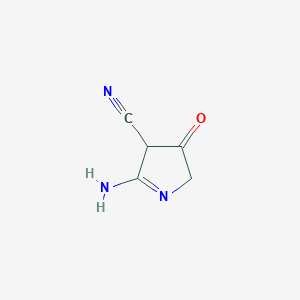
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
